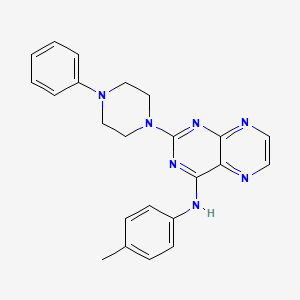

![molecular formula C11H15N3S B2960721 N,6-diethyl-2-methylthieno[2,3-d]pyrimidin-4-amine CAS No. 898914-71-1](/img/structure/B2960721.png)

N,6-diethyl-2-methylthieno[2,3-d]pyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N,6-diethyl-2-methylthieno[2,3-d]pyrimidin-4-amine” is a chemical compound that can be used for pharmaceutical testing . It is a derivative of thieno[2,3-d]pyrimidine, which is a key intermediate in many biologically active compounds .

Synthesis Analysis

The synthesis of related compounds, such as N-methylthieno[2,3-d]pyrimidin-4-amine, has been reported. The compound was synthesized from commercially available methyl 2-aminothiophene-3-carboxylate and formimidamide through three steps including condensation reaction, chlorination, and nucleophilic substitution . The total yield of the three steps was 54% .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Facile Synthesis : Research has highlighted methods for synthesizing pyrimidine derivatives, including thieno[2,3-d]pyrimidine, demonstrating their utility in creating structurally diverse compounds. For example, one study described the acid-catalyzed intramolecular cyclization of N-(4,4-diethoxybutyl)pyrimidin-2-amine with phenols, leading to 2-(2-arylpyrrolidin-1-yl)pyrimidine derivatives (Gazizov et al., 2015).

Antioxidant and Antimicrobial Applications

- Antioxidant Activity : A study synthesized a series of N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives, which were evaluated for their in vitro antioxidant activity. Some compounds exhibited significant radical scavenging activity, highlighting the potential of thieno[2,3-d]pyrimidine derivatives as antioxidants (Kotaiah et al., 2012).

Applications in Surface Coating and Printing Ink

- Antimicrobial Additives : Thieno[2,3-d]pyrimidine derivatives have been explored as antimicrobial additives in surface coatings and printing inks. For instance, certain heterocyclic compounds were found to exhibit good antimicrobial effects when incorporated into polyurethane varnish and printing ink paste, indicating their potential for enhancing the microbial resistance of surfaces (El‐Wahab et al., 2015).

Anticancer and Antitumor Agents

- Dual Inhibitory Activities : Thieno[2,3-d]pyrimidine compounds have been investigated for their dual inhibitory activities against key enzymes involved in cancer cell proliferation, such as thymidylate synthase and dihydrofolate reductase. These compounds demonstrated potential as antitumor agents, with some showing potent dual inhibitory activities (Gangjee et al., 2008).

Corrosion Inhibition

- Corrosion Inhibitors : Pyrimidinic Schiff bases derived from thieno[2,3-d]pyrimidine have been evaluated as corrosion inhibitors for mild steel in hydrochloric acid solution. These compounds demonstrated good corrosion inhibition efficiency, indicating their potential application in protecting metal surfaces (Ashassi-Sorkhabi et al., 2005).

Direcciones Futuras

The future directions for the study of “N,6-diethyl-2-methylthieno[2,3-d]pyrimidin-4-amine” and related compounds could include further exploration of their synthesis, analysis of their physical and chemical properties, investigation of their mechanism of action, and assessment of their safety and hazards. This could lead to the development of new therapies .

Propiedades

IUPAC Name |

N,6-diethyl-2-methylthieno[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3S/c1-4-8-6-9-10(12-5-2)13-7(3)14-11(9)15-8/h6H,4-5H2,1-3H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPLPMFUQBHASAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(N=C(N=C2S1)C)NCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Methoxymethyl)-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride](/img/structure/B2960639.png)

![(1H-benzo[d]imidazol-5-yl)(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2960640.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)prop-2-en-1-one hydrochloride](/img/structure/B2960641.png)

![7-fluoro-3-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2960642.png)

![(2R)-2-[[(2R)-1-[(2R)-6-amino-2-[[(2R)-2-[[(2R)-1-[(2R,3S)-2-[[(2R,3S)-2-[[(2R)-2-[[(2R)-4-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-1-[(2R)-5-amino-2-[[(2R)-2-[[(2R)-1-[(2R)-2-[[(2R)-2-[[(2R)-5-amino-2-[[(2R)-2-amino-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B2960644.png)

![N-[(2,4-difluorophenyl)methyl]-7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2960646.png)

![N-cyclopentyl-2-[1-(3,4-dimethylphenyl)-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide](/img/structure/B2960648.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2960651.png)

![2-methyl-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}pyrimidin-4-amine](/img/structure/B2960652.png)

![N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(trifluoromethyl)benzamide](/img/structure/B2960654.png)

![4-chloro-N-[(4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2960657.png)